1-Lauroyl-3-chloropropanediol

Descripción

Propiedades

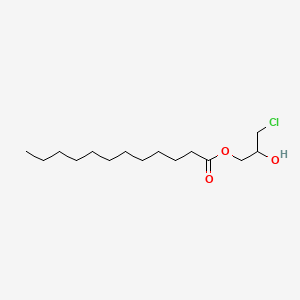

IUPAC Name |

(3-chloro-2-hydroxypropyl) dodecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H29ClO3/c1-2-3-4-5-6-7-8-9-10-11-15(18)19-13-14(17)12-16/h14,17H,2-13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRVZRWUXOBQZEG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC(=O)OCC(CCl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H29ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90662055 | |

| Record name | 3-Chloro-2-hydroxypropyl dodecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90662055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.84 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20542-96-5 | |

| Record name | 3-Chloro-2-hydroxypropyl dodecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90662055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Genesis of 1-Lauroyl-3-chloropropanediol in Vegetable Oils: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the formation mechanism of 1-lauroyl-3-chloropropanediol, a specific ester of 3-monochloropropane-1,2-diol (3-MCPD), in vegetable oils. 3-MCPD esters are process-induced contaminants that arise during the refining of edible oils and have garnered significant attention due to their potential health implications. This document details the chemical pathways of their formation, summarizes quantitative data on their occurrence, and provides an in-depth look at the analytical methodologies used for their detection and quantification.

Introduction: The Emergence of a Process Contaminant

Fatty acid esters of 3-monochloropropane-1,2-diol (3-MCPD) are not naturally present in crude vegetable oils. Instead, they are formed during the refining process, particularly in the deodorization step, where oils are subjected to high temperatures (above 200°C) to remove undesirable volatile compounds.[1][2] The presence of acylglycerols (the building blocks of oils) and a source of chlorine are the fundamental prerequisites for their formation.[3] Among the various fatty acids that can be esterified to the 3-MCPD backbone, lauric acid, a saturated fatty acid prevalent in coconut and palm kernel oils, forms this compound. The toxicological relevance of 3-MCPD esters lies in their hydrolysis in the human body to free 3-MCPD, a compound classified as a "possible human carcinogen" (Group 2B) by the International Agency for Research on Cancer (IARC).[4]

Formation Mechanisms of 3-MCPD Esters

The formation of 3-MCPD esters, including this compound, is a complex process involving several proposed chemical pathways. The primary precursors are acylglycerols (triacylglycerols, diacylglycerols, and monoacylglycerols) and a source of chlorine, which can be inorganic (e.g., chloride ions from salt) or organic.[3][5] The high temperatures of the deodorization process provide the necessary energy for these reactions to occur.

Three main mechanisms have been proposed:

-

Direct Nucleophilic Substitution: This pathway involves a direct attack by a chloride ion on one of the carbon atoms of the glycerol (B35011) backbone of an acylglycerol. This can occur either by substitution of a hydroxyl group in mono- or diacylglycerols or by substitution of a fatty acid ester group in triacylglycerols.[6][7]

-

Cyclic Acyloxonium Ion Intermediate Pathway: This is a widely accepted mechanism where a diacylglycerol (DAG) or monoacylglycerol (MAG) forms a five-membered cyclic acyloxonium ion intermediate. This highly reactive intermediate is then susceptible to a nucleophilic attack by a chloride ion, leading to the opening of the ring and the formation of a 3-MCPD ester.[8][9][10]

-

Free Radical Mechanism: More recent research has suggested a free radical-mediated pathway. This mechanism proposes the formation of a cyclic acyloxonium free radical intermediate, which then reacts with a chlorine radical or a chlorinated compound to form the 3-MCPD ester.[2][11][12]

The prevalence of each mechanism can be influenced by factors such as the specific type of acylglycerol, the nature of the chlorine source, and the processing conditions.

Visualizing the Formation Pathways

Quantitative Data on 3-MCPD Ester Content in Vegetable Oils

The concentration of 3-MCPD esters can vary significantly among different types of vegetable oils and is heavily influenced by the refining process, particularly the deodorization temperature and duration. Palm oil and its fractions consistently show the highest levels of 3-MCPD esters, which is often attributed to their higher content of diacylglycerols (DAGs), key precursors in the formation process.[2][13]

| Vegetable Oil | Refining Stage | Deodorization Temperature (°C) | Deodorization Time (min) | 3-MCPD Ester Content (mg/kg) | Reference |

| Palm Oil | Refined | 210 | 30 | 1.91 | [8][13] |

| Palm Oil | Refined | 230 | 90 | 2.20 | [8][13] |

| Palm Oil | Refined | 250 | 60 | 2.45 | [8][13] |

| Palm Oil | Refined | 270 | 120 | 2.70 | [8][13] |

| Canola Oil | Refined | Not Specified | Not Specified | 0.20 - 0.48 | [14] |

| Corn Oil | Refined | Not Specified | Not Specified | 0.19 - 0.26 | [14] |

| Sunflower Oil | Refined | Not Specified | Not Specified | <0.30 | [14] |

| Soybean Oil | Refined | Not Specified | Not Specified | 1.23 | [14] |

| Olive Oil | Refined | Not Specified | Not Specified | 0.30 - 2.46 | [14] |

| Unrefined Oils | Unrefined | Not Applicable | Not Applicable | <0.09 | [15] |

Experimental Protocols for the Analysis of 3-MCPD Esters

The analysis of 3-MCPD esters in vegetable oils is typically performed using either indirect or direct methods. Indirect methods are more established for routine analysis and involve the cleavage of the fatty acid esters to release free 3-MCPD, which is then derivatized and quantified by Gas Chromatography-Mass Spectrometry (GC-MS). Direct methods, which are becoming more common, involve the analysis of the intact esters, usually by Liquid Chromatography-Mass Spectrometry (LC-MS).

Indirect Analysis: AOCS Official Method Cd 29c-13 (DGF C-VI 18 (10))

This is a widely used differential method that determines the sum of 3-MCPD esters and glycidyl (B131873) esters (a related contaminant) in one part of the assay (Assay A) and only the 3-MCPD esters in a second part (Assay B). The glycidyl ester content is then calculated by difference.[3][4][10][16][17]

Principle:

-

Assay A (Sum of 3-MCPD and Glycidyl Esters): The oil sample is subjected to alkaline-catalyzed transesterification to release 3-MCPD and glycidol (B123203). The reaction is then stopped with an acidic sodium chloride solution, which converts the glycidol to additional 3-MCPD.

-

Assay B (3-MCPD Esters only): The same transesterification is performed, but the reaction is stopped with an acidic, chloride-free salt solution. This prevents the conversion of glycidol to 3-MCPD.

-

Derivatization and Analysis: In both assays, the resulting free 3-MCPD is derivatized with phenylboronic acid (PBA) to make it volatile for GC-MS analysis.

Detailed Methodology (AOCS Cd 29c-13 / DGF C-VI 18 (10)):

-

Sample Preparation:

-

Weigh approximately 100 mg of the oil sample into a screw-cap test tube.

-

Add an internal standard (e.g., 3-MCPD-d5 ester).

-

Dissolve the sample in a suitable solvent (e.g., tert-butyl methyl ether).

-

-

Transesterification:

-

Add a solution of sodium methoxide (B1231860) in methanol.

-

Vortex and let the reaction proceed at room temperature for a specific time (e.g., 10 minutes).

-

-

Stopping the Reaction:

-

For Assay A: Add an acidified sodium chloride solution.

-

For Assay B: Add an acidified sodium sulfate (B86663) solution.

-

-

Extraction:

-

Add a solvent such as hexane (B92381) and vortex to extract the fatty acid methyl esters (FAMEs).

-

Centrifuge to separate the layers and discard the upper organic layer.

-

Repeat the extraction.

-

-

Derivatization:

-

To the lower aqueous layer, add a solution of phenylboronic acid in acetone/water.

-

Incubate to allow the derivatization of 3-MCPD to its PBA derivative.

-

-

Final Extraction:

-

Extract the 3-MCPD-PBA derivative into an organic solvent like iso-octane.

-

Transfer the organic layer to a vial for GC-MS analysis.

-

-

GC-MS Analysis:

-

Gas Chromatograph (GC) Conditions:

-

Injection Mode: Splitless

-

Inlet Temperature: e.g., 250 °C

-

Oven Temperature Program: A gradient program is used, for example, starting at 80°C, holding for 1 minute, then ramping up to 300°C.[12]

-

Carrier Gas: Helium

-

-

Mass Spectrometer (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI)

-

Acquisition Mode: Selected Ion Monitoring (SIM) to monitor characteristic ions of the 3-MCPD-PBA derivative.

-

-

Conclusion

The formation of this compound and other 3-MCPD esters in vegetable oils is a significant food safety concern. Understanding the underlying chemical mechanisms is crucial for developing effective mitigation strategies. The deodorization step of oil refining is the primary stage for their formation, with diacylglycerols and a chlorine source being the key precursors. The cyclic acyloxonium ion pathway is a major proposed mechanism, though direct nucleophilic substitution and free radical pathways also contribute. Accurate quantification of these contaminants relies on robust analytical methods, with the indirect GC-MS method (AOCS Cd 29c-13) being a widely adopted standard. For researchers and professionals in drug development, a thorough understanding of these formation pathways and analytical techniques is essential for assessing potential risks and ensuring the safety of excipients and final products that may contain refined vegetable oils.

References

- 1. Occurrence and Dietary Exposure of 3-MCPD Esters and Glycidyl Esters in Domestically and Commercially Prepared Food in Singapore - PMC [pmc.ncbi.nlm.nih.gov]

- 2. myfoodresearch.com [myfoodresearch.com]

- 3. dgfett.de [dgfett.de]

- 4. sgs-institut-fresenius.de [sgs-institut-fresenius.de]

- 5. scribd.com [scribd.com]

- 6. Determination of glycidyl esters and 3-MCPD esters in edible oils by sample pretreatment with the combination of lipase hydrolysis and modified QuEChERS for GC-MS analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]

- 8. Effects of deodorization temperature and time on the formation of 3-MCPD, 2-MCPD, and glycidyl esters and physicochemical changes of palm oil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. gcms.cz [gcms.cz]

- 11. Optimizing GC-MS and GC-MS/MS Analysis of 3-MCPD and Glycidyl Esters in Edible Oils [restek.com]

- 12. Faster GC-MS Analysis of 3-MCPD and Glycidyl Esters in Edible Oils [restek.com]

- 13. repositorio.ital.sp.gov.br [repositorio.ital.sp.gov.br]

- 14. researchgate.net [researchgate.net]

- 15. fediol.eu [fediol.eu]

- 16. newfoodmagazine.com [newfoodmagazine.com]

- 17. fediol.eu [fediol.eu]

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Toxicological Profile of 1-Lauroyl-3-chloropropanediol

Abstract

This compound is a fatty acid ester of 3-monochloropropane-1,2-diol (3-MCPD), a known food processing contaminant. Toxicological concern for this compound is primarily associated with its in vivo hydrolysis to 3-MCPD.[1] This document provides a comprehensive overview of the current toxicological data, focusing on the toxicokinetics, acute and chronic toxicity, genotoxicity, and mechanisms of action related to 3-MCPD and its esters. Quantitative data are summarized in tabular format, and key experimental methodologies and cellular signaling pathways are detailed and visualized.

Introduction

This compound belongs to a class of chemical compounds known as 3-MCPD esters. These esters are formed during the processing of certain foods and oils at high temperatures.[2] The primary toxicological relevance of these esters lies in their potential to release free 3-MCPD in the gastrointestinal tract through enzymatic hydrolysis.[2] Therefore, the toxicological profile of this compound is largely considered equivalent to that of 3-MCPD.[1] The main target organs for 3-MCPD toxicity are the kidneys and the male reproductive system.[3][4]

Toxicokinetics: Absorption, Distribution, Metabolism, and Excretion

Following oral ingestion, this compound is expected to undergo hydrolysis in the gastrointestinal tract, releasing lauric acid and free 3-MCPD. The free 3-MCPD is then absorbed and distributed throughout the body.

The metabolism of 3-MCPD in mammals primarily involves conjugation with glutathione, followed by oxidation to form β-chlorolactate and oxalic acid.[5] In bacterial systems, 3-MCPD can be metabolized to glycidol (B123203), a genotoxic compound.[6] Excretion of 3-MCPD and its metabolites occurs mainly through urine and as carbon dioxide in exhaled air.[5]

Acute and Chronic Toxicity

Table 1: Acute Toxicity of 3-MCPD

| Parameter | Species | Route | Value | Reference |

|---|---|---|---|---|

| LD50 | Rat | Oral | 150 mg/kg bw | [5] |

| LC50 | Rat | Inhalation | 0.28 - 1.14 mg/L (4 hours) |[5] |

Table 2: Repeated Dose Toxicity of 3-MCPD

| Parameter | Species | Route | Duration | Value | Effects Observed | Reference |

|---|

| NOAEL | Rat | Oral (gavage) | 90 days | 7.37 mg/kg bw/day | Kidney toxicity and increased liver weight at higher doses. |[5] |

The International Agency for Research on Cancer (IARC) has classified 3-MCPD as a Group 2B agent, meaning it is "possibly carcinogenic to humans," based on sufficient evidence in experimental animals.[5]

Genotoxicity

3-MCPD has shown evidence of genotoxicity in some in vitro studies.[7] However, multiple in vivo studies, including micronucleus tests and unscheduled DNA synthesis assays in rats, have been negative.[8][9] This suggests that the genotoxic potential of 3-MCPD is not expressed in the whole organism.[8][9] The in vitro genotoxicity may be linked to the metabolic formation of glycidol in bacterial test systems, a pathway less prominent in mammals.[6][10]

Table 3: Genotoxicity of 3-MCPD

| Assay | Test System | Result | Reference |

|---|---|---|---|

| Ames Test | S. typhimurium | Positive | [7] |

| Mouse Lymphoma Assay | In vitro | Positive | [7] |

| Micronucleus Test | Rat (in vivo) | Negative | [8][9] |

| Unscheduled DNA Synthesis | Rat (in vivo) | Negative | [8] |

| Comet Assay | Rat (in vivo) | Negative |[10] |

Mechanisms of Toxicity and Signaling Pathways

The toxicity of 3-MCPD and its esters is attributed to several cellular mechanisms, primarily affecting the kidneys and male reproductive system.

Nephrotoxicity

Nephrotoxicity is a key concern for 3-MCPD esters. The proposed mechanism involves the induction of apoptosis and necroptosis in the proximal tubular cells of the kidneys. This cellular damage is mediated by specific signaling pathways:

-

JNK/p53 Signaling Pathway: This pathway is activated in response to cellular stress and can lead to apoptosis.

-

RIPK1/RIPK3/MLKL Signaling Pathway: This pathway is a key regulator of necroptosis, a form of programmed necrosis.

dot

Caption: JNK/p53 signaling pathway leading to apoptosis.

dot

Caption: RIPK1/RIPK3/MLKL pathway leading to necroptosis.

Reproductive Toxicity

The male reproductive toxicity of 3-MCPD is linked to the inhibition of glycolysis in spermatozoa. This leads to a depletion of energy, resulting in reduced sperm motility.

Experimental Protocols

Detailed experimental protocols for this compound are not publicly available. However, standard toxicological studies are conducted following internationally recognized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD).

Table 4: Representative Experimental Methodologies (Based on OECD Guidelines)

| Experiment | OECD Guideline | Key Methodological Aspects |

|---|---|---|

| Acute Oral Toxicity | TG 423, TG 425 | Test Species: Rat (usually female). Administration: Single oral dose. Endpoints: Mortality, clinical signs of toxicity, body weight changes, and gross pathology. |

| Repeated Dose 90-day Oral Toxicity | TG 408 | Test Species: Rodent (e.g., rat). Administration: Daily oral dosing for 90 days. Endpoints: Clinical observations, body weight, food/water consumption, hematology, clinical chemistry, urinalysis, organ weights, and histopathology. |

| In Vivo Mammalian Erythrocyte Micronucleus Test | TG 474 | Test Species: Mouse or rat. Administration: Typically two doses, 24 hours apart. Endpoints: Frequency of micronucleated polychromatic erythrocytes in bone marrow or peripheral blood. |

| In Vitro Mammalian Cell Gene Mutation Test | TG 476 | Cell Lines: L5178Y mouse lymphoma cells or CHO, V79, or L5178Y cells. Treatment: Exposure of cultured cells to the test substance. Endpoints: Measurement of mutations at a specific gene locus (e.g., tk, hprt). |

dot

Caption: General experimental workflow for a toxicity study.

Conclusion

The toxicological profile of this compound is intrinsically linked to its hydrolysis product, 3-MCPD. The available data on 3-MCPD indicates that the primary target organs for toxicity are the kidneys and the male reproductive system, with potential carcinogenicity in rodents. While 3-MCPD has shown genotoxic potential in vitro, in vivo studies have not confirmed this, suggesting a non-genotoxic mechanism of carcinogenesis. Further research specifically on this compound would be beneficial to confirm the assumption of toxicological equivalence and to refine the risk assessment for this compound.

References

- 1. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]

- 2. creative-diagnostics.com [creative-diagnostics.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 6. 3-MONOCHLORO-1,2-PROPANEDIOL - Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. ec.europa.eu [ec.europa.eu]

- 8. In vivo genotoxicity studies with 3-monochloropropan-1,2-diol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. cot.food.gov.uk [cot.food.gov.uk]

- 10. Evaluation of the genotoxic potential of 3-monochloropropane-1,2-diol (3-MCPD) and its metabolites, glycidol and beta-chlorolactic acid, using the single cell gel/comet assay - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Characterization of 1-Lauroyl-3-chloropropanediol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 1-Lauroyl-3-chloropropanediol, a monoacylglycerol of significant interest in various research and development fields. This document details a proposed synthetic route, purification methods, and a full characterization profile, including spectroscopic and physical data.

Physicochemical Properties

This compound is a glycerol (B35011) fatty acid ester. Its key physicochemical properties are summarized in the table below.

| Property | Value |

| CAS Number | 20542-96-5 |

| Molecular Formula | C₁₅H₂₉ClO₃ |

| Molecular Weight | 292.84 g/mol |

| Alternate Names | rac this compound |

| Purity | Typically >98% |

Proposed Synthesis of this compound

The synthesis of this compound can be achieved through the direct esterification of lauric acid with 3-chloro-1,2-propanediol (B139630). This reaction is typically catalyzed by an acid catalyst to enhance the reaction rate.

Caption: Proposed synthesis workflow for this compound.

The following is a detailed protocol for the laboratory-scale synthesis of this compound.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine lauric acid (1 equivalent), 3-chloro-1,2-propanediol (1.2 equivalents), and a catalytic amount of p-toluenesulfonic acid (0.05 equivalents) in a suitable solvent such as toluene.

-

Reaction Conditions: Heat the reaction mixture to reflux with constant stirring. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion of the reaction, cool the mixture to room temperature. Dilute the mixture with ethyl acetate (B1210297) and wash sequentially with a saturated aqueous solution of sodium bicarbonate (to neutralize the acid catalyst) and brine.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica (B1680970) gel, using a gradient of hexane (B92381) and ethyl acetate as the eluent, to yield pure this compound.

Characterization Data

Due to the limited availability of specific characterization data for this compound, representative data from its close structural analog, 1-Monolaurin, is provided below to illustrate the expected spectroscopic features.[1]

| Spectroscopic Data (Representative for Monoacylglycerols) | Expected Peaks/Signals for this compound |

| ¹H NMR (CDCl₃, 400 MHz) | δ 4.1-4.3 (m, 2H, -CH₂-O-CO-), 3.9-4.0 (m, 1H, -CH(OH)-), 3.6-3.7 (m, 2H, -CH₂Cl), 2.35 (t, 2H, -CO-CH₂-), 1.6-1.7 (m, 2H, -CO-CH₂-CH₂-), 1.2-1.4 (m, 16H, -(CH₂)₈-), 0.88 (t, 3H, -CH₃) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 174.5 (C=O), 70.0 (-CH(OH)-), 65.5 (-CH₂-O-CO-), 47.0 (-CH₂Cl), 34.2 (-CO-CH₂-), 31.9, 29.6, 29.5, 29.4, 29.3, 29.1, 25.0, 22.7 (-(CH₂)ₙ-), 14.1 (-CH₃) |

| FTIR (KBr, cm⁻¹) | ~3400 (O-H stretch, broad), ~2920 and ~2850 (C-H stretch, aliphatic), ~1735 (C=O stretch, ester), ~1175 (C-O stretch, ester), ~720 (C-Cl stretch) |

| Mass Spectrometry (ESI-MS) | Expected [M+H]⁺ at m/z 293.18 and [M+Na]⁺ at m/z 315.16. Fragmentation would likely show a neutral loss of the glycerol head group.[2][3][4] Monoacylglycerols characteristically present a dominant protonated ion, [M+H]⁺, and under low collision energy, they show fatty acid-like fragments due to the neutral loss of the glycerol head group.[4] The analysis of monoacylglycerols can be performed using ESI-MS.[5] |

The following are general protocols for the characterization of this compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Dissolve 5-10 mg of the purified product in approximately 0.7 mL of deuterated chloroform (B151607) (CDCl₃).

-

Transfer the solution to an NMR tube.

-

Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

Process the data to identify the chemical shifts, multiplicities, and integrations of the signals.

-

-

Fourier-Transform Infrared (FTIR) Spectroscopy:

-

Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk.

-

Alternatively, acquire the spectrum of a thin film of the sample on a salt plate (NaCl or KBr).

-

Record the FTIR spectrum over a range of 4000-400 cm⁻¹.

-

Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

-

-

Mass Spectrometry (MS):

-

Dissolve a small amount of the sample in a suitable solvent (e.g., methanol (B129727) or acetonitrile).

-

Introduce the sample into the mass spectrometer via direct infusion or coupled with a liquid chromatography (LC) system.

-

Acquire the mass spectrum using an appropriate ionization technique, such as Electrospray Ionization (ESI).

-

Determine the molecular weight from the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

-

Logical Relationships in Characterization

Caption: Logical flow of spectroscopic characterization for this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. [PDF] Monoacylglycerol Analysis Using MS/MSALL Quadruple Time of Flight Mass Spectrometry | Semantic Scholar [semanticscholar.org]

- 3. Monoacylglycerol Analysis Using MS/MSALL Quadruple Time of Flight Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. What is Monoacylglycerol? - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]

The In Vivo Metabolic Journey of 1-Lauroyl-3-chloropropanediol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vivo metabolic pathway of 1-Lauroyl-3-chloropropanediol, a monoester of 3-monochloropropane-1,2-diol (3-MCPD). 3-MCPD and its fatty acid esters are recognized as food processing contaminants, making the study of their metabolic fate crucial for risk assessment and understanding their toxicological profiles. This document synthesizes current scientific knowledge on the absorption, distribution, metabolism, and excretion (ADME) of these compounds, with a focus on providing detailed experimental methodologies and quantitative data to support further research and development.

Introduction

This compound belongs to the class of 3-MCPD esters, which are formed during the processing of certain foods and ingredients, particularly in refined vegetable oils.[1] The primary toxicological concern associated with these esters is their potential to hydrolyze in vivo, releasing free 3-MCPD, a compound classified as a possible human carcinogen (Group 2B) by the International Agency for Research on Cancer (IARC).[1] Understanding the metabolic pathway of this compound is therefore essential for evaluating its potential health risks.

Metabolic Pathway Overview

The in vivo metabolism of this compound can be broadly divided into two main stages:

-

Stage 1: Hydrolysis in the Gastrointestinal Tract: Upon oral ingestion, this compound is subjected to enzymatic hydrolysis primarily by pancreatic lipases in the small intestine. This process cleaves the ester bond, releasing lauric acid and free 3-MCPD.[2][3] In vitro studies have demonstrated that the hydrolysis of 3-MCPD monoesters is rapid.[4]

-

Stage 2: Absorption and Systemic Metabolism of 3-MCPD: The released 3-MCPD is readily absorbed from the gastrointestinal tract into the systemic circulation.[5] Once absorbed, 3-MCPD undergoes further metabolism through several pathways, primarily in the liver and kidneys. The major metabolic routes for 3-MCPD include:

-

Oxidation Pathway: 3-MCPD can be oxidized to β-chlorolactic acid. This pathway is considered a key step in the manifestation of 3-MCPD's toxicity.[6]

-

Glutathione (B108866) Conjugation Pathway: 3-MCPD can be conjugated with glutathione (GSH), a major cellular antioxidant. This conjugation is a detoxification mechanism, leading to the formation of mercapturic acid derivatives that are subsequently excreted in the urine.[7]

-

The following diagram illustrates the proposed metabolic pathway of this compound in vivo.

Quantitative Data on Bioavailability and Metabolism

While specific pharmacokinetic data for this compound are limited, studies on analogous 3-MCPD esters provide valuable insights. A study on 1-monopalmitoyl-3-chloropropanediol, a similar monoester, offers a reasonable proxy for understanding the ADME of this compound.[4] Furthermore, research on 1,2-dipalmitoyl-3-chloropropanediol provides data on the bioavailability of 3-MCPD from its esters.[2]

| Parameter | Compound | Species | Dose | Value | Reference |

| Relative Bioavailability of 3-MCPD | 1,2-dipalmitoyl-3-chloropropanediol | Rat | Equimolar to 3-MCPD | ~86% | [2] |

| Absorption | 1-monopalmitoyl-3-chloropropanediol | Rat | 400 mg/kg (oral) | Directly absorbed and metabolized | [4][8] |

| Major Metabolites Identified | 1-monopalmitoyl-3-chloropropanediol | Rat | 400 mg/kg (oral) | Free 3-MCPD, Phase II chlorine-containing metabolites | [4][8] |

| Primary Excretion Route | 1-monopalmitoyl-3-chloropropanediol | Rat | 400 mg/kg (oral) | Urine | [4][8] |

Experimental Protocols

The following sections detail the methodologies commonly employed in the in vivo study of 3-MCPD ester metabolism.

Animal Model and Dosing

-

Species: Male Sprague-Dawley or Wistar rats are frequently used as the animal model.[2][4]

-

Acclimatization: Animals are typically acclimatized to laboratory conditions for at least one week prior to the study.

-

Housing: Rats are housed in standard laboratory cages with controlled temperature, humidity, and a 12-hour light/dark cycle. They are provided with standard chow and water ad libitum.

-

Dosing:

-

Route of Administration: Oral gavage is the most common route for administering 3-MCPD esters to mimic dietary exposure.[2][4]

-

Vehicle: The test compound is often dissolved or suspended in a suitable vehicle, such as olive oil or corn oil.[9]

-

Dose Levels: Studies may include a control group receiving the vehicle only, and several dose groups receiving the test substance at varying concentrations.[9]

-

Sample Collection

-

Blood: Blood samples are collected at predetermined time points post-dosing via methods such as tail vein or cardiac puncture. Plasma is separated by centrifugation and stored at -80°C until analysis.

-

Urine and Feces: Animals may be housed in metabolic cages to allow for the separate collection of urine and feces over specified intervals.

-

Tissues: At the end of the study, animals are euthanized, and various tissues (e.g., liver, kidneys, testes, brain) are collected, weighed, and stored frozen for metabolite analysis.[4]

Analytical Methodology

Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the primary analytical techniques for the quantification of 3-MCPD and its metabolites in biological matrices.

4.3.1. Sample Preparation for GC-MS Analysis of 3-MCPD in Plasma

-

Internal Standard Spiking: A known amount of an isotopically labeled internal standard (e.g., 3-MCPD-d5) is added to the plasma sample.

-

Deproteinization: Proteins are precipitated by adding a solvent like acetonitrile. The sample is vortexed and centrifuged.

-

Extraction: The supernatant containing 3-MCPD is transferred to a new tube.

-

Derivatization: The extract is derivatized to enhance volatility and chromatographic performance. A common derivatizing agent is phenylboronic acid (PBA).

-

GC-MS Analysis: The derivatized sample is injected into the GC-MS system for separation and quantification.

The following diagram outlines a typical experimental workflow for a toxicokinetic study of a 3-MCPD ester.

Conclusion

The in vivo metabolism of this compound is initiated by rapid hydrolysis in the gastrointestinal tract, leading to the release and subsequent absorption of free 3-MCPD. The systemic metabolism of 3-MCPD proceeds through oxidation and glutathione conjugation pathways, resulting in metabolites that are primarily excreted in the urine. While specific quantitative pharmacokinetic data for the lauroyl ester are not yet available, studies on analogous mono- and di-esters provide a strong basis for understanding its metabolic fate. The experimental protocols outlined in this guide offer a framework for conducting further research to fill these knowledge gaps and refine the risk assessment of this important class of food contaminants.

References

- 1. 3-Monochloropropane-1,2-diol (MCPD) Esters and Glycidyl Esters | FDA [fda.gov]

- 2. Relative oral bioavailability of 3-MCPD from 3-MCPD fatty acid esters in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Toxicology of 3-monochloropropane-1,2-diol and its esters: a narrative review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Absorption, Distribution, Metabolism and Excretion of 3-MCPD 1-Monopalmitate after Oral Administration in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Optimizing GC-MS and GC-MS/MS Analysis of 3-MCPD and Glycidyl Esters in Edible Oils [restek.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. A 13-week repeated dose study of three 3-monochloropropane-1,2-diol fatty acid esters in F344 rats | Semantic Scholar [semanticscholar.org]

The Occurrence of 1-Lauroyl-3-chloropropanediol in Processed Foods: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Lauroyl-3-chloropropanediol is a fatty acid ester of 3-monochloropropane-1,2-diol (3-MCPD), a food processing contaminant that has garnered significant attention from regulatory bodies and the scientific community. These esters are formed during the high-temperature processing of foods that contain fat and chloride, particularly during the refining of edible oils and fats.[1][2] The presence of 3-MCPD and its esters in the food supply is a potential health concern due to their toxicological properties.[3] This technical guide provides a comprehensive overview of the occurrence, formation, and analysis of this compound and other 3-MCPD esters in processed foods.

Formation of this compound

The formation of this compound and other 3-MCPD esters is a complex process that primarily occurs during the deodorization step of edible oil refining, where high temperatures (above 200°C) are applied to remove undesirable volatile compounds.[1] The key precursors for the formation of these contaminants are triacylglycerols (fats), diacylglycerols, and a source of chlorine, which can be present naturally in the raw materials or introduced during processing.

The proposed mechanism involves the reaction of glycerol (B35011) or acylglycerols with chloride ions. In the case of this compound, lauric acid, a saturated fatty acid commonly found in coconut and palm kernel oils, is esterified to the 3-MCPD backbone.

References

- 1. Chloropropanols and Their Esters in Food: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Revisit to the Formation and Mitigation of 3-Chloropropane-1,2-Diol in Palm Oil Production - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Toxicology, occurrence and risk characterisation of the chloropropanols in food: 2-monochloro-1,3-propanediol, 1,3-dichloro-2-propanol and 2,3-dichloro-1-propanol - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on 1-Lauroyl-3-chloropropanediol as a 3-MCPD Ester Precursor

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Monochloropropane-1,2-diol (3-MCPD) and its fatty acid esters are significant food processing contaminants with potential health risks, including nephrotoxicity and reproductive toxicity.[1] 1-Lauroyl-3-chloropropanediol, a monoester of 3-MCPD with lauric acid, serves as a crucial precursor to the formation of various 3-MCPD esters, particularly in foods rich in lauric acid-containing fats and oils like palm and coconut oil. This technical guide provides a comprehensive overview of this compound, detailing its formation mechanisms, analytical methodologies for its detection and quantification, and a summary of the toxicological implications of 3-MCPD esters. The guide also includes detailed experimental protocols and visual diagrams to facilitate a deeper understanding of the subject matter for researchers and professionals in related fields.

Introduction

3-Monochloropropane-1,2-diol (3-MCPD) is a chemical contaminant that belongs to a group of substances known as chloropropanols. It was first identified in acid-hydrolyzed vegetable protein and soy sauce.[1] Fatty acid esters of 3-MCPD are formed during the high-temperature processing and refining of edible oils and fats.[1] These esters are of significant concern as they can be hydrolyzed in the gastrointestinal tract to release free 3-MCPD, which has been classified as a "possible human carcinogen" (Group 2B) by the International Agency for Research on Cancer (IARC).[2]

This compound is a specific monoester of 3-MCPD, formed from the esterification of 3-chloro-1,2-propanediol (B139630) with lauric acid, a saturated fatty acid abundant in certain vegetable oils. As a monoester, it can act as a precursor to the formation of diesters of 3-MCPD. Understanding the chemistry, formation, and detection of this compound is critical for assessing and mitigating the risks associated with 3-MCPD esters in the food supply.

Formation of this compound and other 3-MCPD Esters

The formation of 3-MCPD esters, including this compound, is a complex process that primarily occurs during the deodorization step of edible oil refining, where temperatures can exceed 200°C.[3] The key reactants are acylglycerols (mono-, di-, and triglycerides) and a source of chlorine.

Key Precursors and Conditions

-

Acylglycerols: Mono- and diacylglycerols are more reactive than triglycerides in forming 3-MCPD esters.[3] Therefore, oils with a higher content of partial glycerides are more prone to forming these contaminants.

-

Chlorine Source: The presence of inorganic or organic chlorine is essential. This can originate from the raw materials or be introduced during processing.

-

High Temperatures: Thermal processing, particularly temperatures above 200°C, is a critical factor that drives the reaction.[3]

-

Low Moisture: The formation of 3-MCPD esters is favored in low-moisture environments, typical of the oil refining process.

Proposed Formation Mechanisms

Several mechanisms for the formation of 3-MCPD esters have been proposed, primarily involving nucleophilic substitution reactions. The following diagram illustrates a generalized pathway for the formation of a 3-MCPD monoester like this compound from a monoacylglycerol (1-lauroylglycerol).

Analytical Methodologies

The detection and quantification of specific 3-MCPD esters like this compound are challenging due to the complexity of the food matrix and the low concentrations of these contaminants. Both indirect and direct analytical methods are employed.

-

Indirect Methods: These methods involve the cleavage of the fatty acid esters to release free 3-MCPD, which is then derivatized and quantified, typically by Gas Chromatography-Mass Spectrometry (GC-MS).[3] While these methods are sensitive, they do not provide information on the specific ester profile.

-

Direct Methods: Direct analysis of intact 3-MCPD esters is possible using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[4] This approach allows for the quantification of individual esters, including this compound, providing a more detailed picture of the contaminant profile.

Experimental Protocol: Quantification of this compound by UHPLC-MS/MS

This protocol is a generalized procedure based on established methods for the direct analysis of 3-MCPD esters.[4]

1. Sample Preparation (Extraction and Clean-up):

-

Weigh 1 gram of the oil sample into a centrifuge tube.

-

Add 10 mL of a solvent mixture of tert-butyl methyl ether and ethyl acetate (B1210297) (4:1, v/v).

-

Vortex for 1 minute to dissolve the oil.

-

Perform solid-phase extraction (SPE) using a silica-based sorbent to remove interfering lipids.

-

Elute the 3-MCPD esters with an appropriate solvent.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 1 mL of the initial mobile phase.

2. UHPLC-MS/MS Analysis:

-

UHPLC System: A high-performance liquid chromatography system capable of gradient elution.

-

Column: A C18 reversed-phase column suitable for lipid analysis.

-

Mobile Phase: A gradient of water and acetonitrile/isopropanol, both containing a suitable modifier like formic acid or ammonium (B1175870) formate (B1220265) to enhance ionization.

-

Mass Spectrometer: A triple quadrupole mass spectrometer operated in positive electrospray ionization (ESI+) mode.

-

MRM Transitions: Monitor specific multiple reaction monitoring (MRM) transitions for this compound and its internal standard.

-

Quantification: Use a calibration curve prepared with a certified standard of this compound.

The following diagram illustrates the general workflow for the analysis of this compound.

Quantitative Data

Specific quantitative data for this compound in food products is limited in publicly available literature. Most studies report the total concentration of 3-MCPD monoesters or the sum of all 3-MCPD esters. However, the presence of lauric acid in certain oils suggests that this compound would be a significant component of the total 3-MCPD monoester content in those products.

Table 1: Representative Levels of Total 3-MCPD Esters in Various Edible Oils

| Oil Type | Total 3-MCPD Esters (mg/kg) | Reference |

| Refined Palm Oil | 2.29 - 4.10 | [5] |

| Refined Olive Oil | [5] | |

| Refined Sunflower Oil | [5] | |

| Refined Rapeseed Oil | [5] |

Note: The values represent the total amount of 3-MCPD released from its esters and do not indicate the specific concentration of this compound.

Toxicological Significance

The primary toxicological concern with this compound and other 3-MCPD esters is their potential to be hydrolyzed by lipases in the digestive tract, releasing free 3-MCPD.[1]

In Vivo Hydrolysis

Upon ingestion, 3-MCPD esters are subjected to enzymatic hydrolysis, primarily by pancreatic lipase. The efficiency of this hydrolysis can vary depending on the structure of the ester (mono- vs. diester) and the fatty acid composition.

Toxicity of Free 3-MCPD

Free 3-MCPD has been shown to have several adverse health effects in animal studies, including:

-

Nephrotoxicity: It can cause damage to the kidneys.[6]

-

Reproductive Toxicity: It has been shown to have anti-fertility effects in male rats.[6]

-

Carcinogenicity: It is classified as a possible human carcinogen (Group 2B).[2]

While in vitro studies have shown that 3-MCPD can induce oxidative stress and cell death, in vivo studies on the genotoxicity of 3-MCPD and its esters have yielded negative results, suggesting a non-genotoxic mechanism of carcinogenicity.[7]

Table 2: Summary of Toxicological Endpoints for 3-MCPD

| Toxicological Endpoint | Observation | Species | Reference |

| Acute Toxicity (LD50) | ~150-200 mg/kg bw (oral) | Rat | [6] |

| Nephrotoxicity | Kidney damage | Rat | [6] |

| Male Reproductive Toxicity | Anti-fertility effects | Rat | [6] |

| Carcinogenicity | Kidney and testicular tumors | Rat | [2] |

| Genotoxicity (in vivo) | Negative | Rat | [7] |

Experimental Protocols

Protocol for the Synthesis of this compound

This protocol is a representative method for the esterification of 3-chloro-1,2-propanediol.

Materials:

-

3-chloro-1,2-propanediol

-

Lauroyl chloride

-

Pyridine (B92270) (as a catalyst and acid scavenger)

-

Anhydrous diethyl ether (as a solvent)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Separatory funnel

-

Standard laboratory glassware

Procedure:

-

Dissolve 3-chloro-1,2-propanediol (1 equivalent) in anhydrous diethyl ether in a round-bottom flask under a nitrogen atmosphere.

-

Add pyridine (1.1 equivalents) to the solution and cool the mixture in an ice bath.

-

Slowly add lauroyl chloride (1 equivalent) dropwise to the cooled solution with stirring.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica (B1680970) gel to obtain pure this compound.

Conclusion

This compound is an important monoester precursor in the formation of 3-MCPD esters, a class of food processing contaminants with recognized health concerns. Its formation is favored under the high-temperature conditions of edible oil refining, particularly in oils rich in lauric acid. While direct quantitative data for this specific ester in food is limited, analytical methods such as UHPLC-MS/MS are capable of its quantification. The primary toxicological risk associated with this compound is its hydrolysis to free 3-MCPD in the body. Further research is needed to better understand the specific contribution of this compound to overall dietary exposure to 3-MCPD and to develop targeted mitigation strategies. This guide provides a foundational understanding for researchers and professionals working to ensure the safety of the food supply.

References

- 1. 3-monochloropropane diol (3-MCPD), 3-MCPD esters and glycidyl esters | Institute of Food Science and Technology [ifst.org]

- 2. academic.oup.com [academic.oup.com]

- 3. Mechanism of formation of 3-chloropropan-1,2-diol (3-MCPD) esters under conditions of the vegetable oil refining - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. food.gov.uk [food.gov.uk]

- 5. mjas.analis.com.my [mjas.analis.com.my]

- 6. 3-MONOCHLORO-1,2-PROPANEDIOL - Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. In vivo genotoxicity studies with 3-monochloropropan-1,2-diol - PubMed [pubmed.ncbi.nlm.nih.gov]

Hydrolysis of 1-Lauroyl-3-chloropropanediol to 3-MCPD: An In-depth Technical Guide

This technical guide provides a comprehensive overview of the hydrolysis of 1-Lauroyl-3-chloropropanediol to 3-monochloropropane-1,2-diol (3-MCPD). Due to a lack of specific literature for this compound, this guide is based on established principles and methodologies for the hydrolysis of structurally similar 3-MCPD fatty acid monoesters. The information is intended for researchers, scientists, and professionals in drug development and food safety analysis.

Introduction

3-Monochloropropane-1,2-diol (3-MCPD) is a chemical contaminant found in a variety of processed foods and ingredients. It can exist in a "free" form or as fatty acid esters. The hydrolysis of these esters, such as this compound, is a critical reaction both for toxicological assessment, as it is believed to occur in vivo through the action of intestinal lipases, and for analytical quantification of "bound" 3-MCPD.[1] This guide details the primary methods for achieving this hydrolysis: acidic, alkaline, and enzymatic, along with the underlying reaction mechanisms and analytical considerations.

Reaction Mechanisms

The hydrolysis of this compound is fundamentally a nucleophilic acyl substitution reaction. The ester bond is cleaved, yielding 3-MCPD and lauric acid. The specific mechanism can vary depending on the catalytic conditions (acidic, alkaline, or enzymatic).

Acid-Catalyzed Hydrolysis

Under acidic conditions, the carbonyl oxygen of the ester is protonated, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon. Following a series of proton transfer steps, the tetrahedral intermediate collapses, expelling the 3-chloropropanediol leaving group and regenerating the acid catalyst.

Base-Catalyzed Hydrolysis (Saponification)

In the presence of a base, such as sodium hydroxide (B78521), a hydroxide ion directly attacks the carbonyl carbon of the ester, forming a tetrahedral intermediate. This intermediate then collapses to form a carboxylic acid and an alkoxide. The alkoxide deprotonates the carboxylic acid, resulting in a carboxylate salt and 3-MCPD. This process is irreversible.

Lipase-Catalyzed Hydrolysis

Enzymatic hydrolysis is catalyzed by lipases, which are a class of hydrolases. The reaction typically proceeds via a catalytic triad (B1167595) (e.g., Ser-His-Asp) in the enzyme's active site. A serine residue acts as a nucleophile, attacking the carbonyl carbon of the ester to form a tetrahedral intermediate and then an acyl-enzyme intermediate, releasing the 3-chloropropanediol. The acyl-enzyme intermediate is then hydrolyzed by a water molecule to release the fatty acid and regenerate the active enzyme.

Experimental Protocols

The following are generalized protocols for the hydrolysis of 3-MCPD monoesters. Researchers should optimize these protocols for their specific experimental setup and analytical requirements.

Acidic Hydrolysis (for analytical determination)

This method is commonly used in indirect analytical procedures to determine total 3-MCPD content.

Materials:

-

This compound sample

-

Methanolic sulfuric acid (e.g., 2% v/v)

-

Internal standard (e.g., 3-MCPD-d5)

-

Sodium bicarbonate solution (saturated)

-

Anhydrous sodium sulfate

-

Organic solvent for extraction (e.g., hexane, diethyl ether)

Procedure:

-

Accurately weigh the this compound sample into a reaction vial.

-

Add a known amount of the internal standard solution.

-

Add the methanolic sulfuric acid solution.

-

Seal the vial and incubate at a controlled temperature (e.g., 40-100°C) for a defined period (e.g., 16 hours).

-

Cool the reaction mixture to room temperature.

-

Neutralize the reaction by adding saturated sodium bicarbonate solution until effervescence ceases.

-

Extract the 3-MCPD into an organic solvent.

-

Dry the organic extract over anhydrous sodium sulfate.

-

The extract is then ready for derivatization and analysis by Gas Chromatography-Mass Spectrometry (GC-MS).

Alkaline Hydrolysis (Transesterification)

Alkaline conditions are also employed for the release of 3-MCPD from its esters.

Materials:

-

This compound sample

-

Sodium methoxide (B1231860) in methanol (B129727) (e.g., 0.5 M)

-

Internal standard (e.g., 3-MCPD-d5)

-

Acidic solution for neutralization (e.g., sulfuric acid in methanol)

-

Saturated sodium chloride solution

-

Organic solvent for extraction (e.g., hexane)

Procedure:

-

Dissolve a weighed amount of the this compound sample in a suitable solvent.

-

Add the internal standard.

-

Add the sodium methoxide solution and incubate at room temperature for a short period (e.g., 10 minutes).

-

Stop the reaction by adding the acidic solution.

-

Add saturated sodium chloride solution and extract the 3-MCPD with an organic solvent.

-

The organic layer is separated and prepared for derivatization and GC-MS analysis.

Enzymatic Hydrolysis

This method offers milder reaction conditions and can be more specific.

Materials:

-

This compound sample

-

Lipase (B570770) (e.g., from Candida rugosa or Candida antarctica)

-

Buffer solution (e.g., phosphate (B84403) buffer, pH 7)

-

Organic solvent (if a biphasic system is used)

-

QuEChERS salts for extraction and cleanup

Procedure:

-

Disperse the this compound sample in the buffer solution.

-

Add the lipase to the mixture.

-

Incubate the reaction at a controlled temperature (e.g., 37-40°C) with agitation for a specified time (e.g., 30 minutes).[2]

-

Stop the reaction, for example, by heat inactivation of the enzyme or by extraction.

-

Perform a sample cleanup, for instance, using a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method to remove interferences.[2]

-

The resulting solution containing the free 3-MCPD is then analyzed, often by GC-MS after derivatization.

Quantitative Data

| Spiked Compound | Analyte | Lipase Amount (mg) | Recovery (%) |

| Glycidyl (B131873) Oleate | Glycidol | 10 | 68.9 ± 7.6 |

| Glycidyl Oleate | Glycidol | 100 | 87.6 ± 2.7 |

| Glycidyl Oleate | Glycidol | 1000 | 56.2 ± 0.1 |

| 3-MCPD-dipalmitate (diester) | 3-MCPD | 100 | Not reported |

| 3-MCPD-1-palmitate (monoester) | 3-MCPD | 100 | Not reported |

| 3-MCPD-2-palmitate (monoester) | 3-MCPD | 100 | Not reported |

Data adapted from a study on lipase-catalyzed hydrolysis for analytical purposes.[2] The study notes that 100 mg of lipase was sufficient for the hydrolysis of GEs in 10 g of oil.

Visualizations

The following diagrams illustrate the reaction mechanism and a typical experimental workflow.

Caption: Generalized hydrolysis of this compound.

Caption: Typical workflow for the analysis of 3-MCPD from its ester.

Conclusion

The hydrolysis of this compound to 3-MCPD can be effectively achieved through acidic, alkaline, or enzymatic methods. While specific quantitative data and optimized protocols for this particular monoester are scarce in the public domain, the principles and procedures established for other 3-MCPD fatty acid esters provide a solid foundation for experimental design. The choice of hydrolysis method will depend on the specific application, with enzymatic hydrolysis offering a milder and potentially more specific alternative to chemical methods. Further research is warranted to establish the precise kinetics and yields for the hydrolysis of this compound under various conditions.

References

- 1. A summary of 2-, 3-MCPD esters and glycidyl ester occurrence during frying and baking processes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Determination of glycidyl esters and 3-MCPD esters in edible oils by sample pretreatment with the combination of lipase hydrolysis and modified QuEChERS for GC-MS analysis - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on 1-Lauroyl-3-chloropropanediol: Properties, Synthesis, and Toxicological Profile

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Lauroyl-3-chloropropanediol, a monoester of lauric acid and 3-chloro-1,2-propanediol (B139630) (3-MCPD), is a member of the broader class of 3-MCPD fatty acid esters. These compounds are process-induced contaminants found in a variety of thermally treated foods, particularly refined vegetable oils.[1][2][3] The presence of these esters in the food chain is a significant concern for human health due to their potential hydrolysis in the gastrointestinal tract, releasing the toxic compound 3-MCPD.[4][5] 3-MCPD is a known nephrotoxic and reproductive toxicant, and has been classified as a "possible human carcinogen" (Group 2B) by the International Agency for Research on Cancer (IARC).[6][7] This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, analytical methods, and toxicological aspects of this compound, with a focus on its underlying molecular mechanisms of toxicity.

Physical and Chemical Properties

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 20542-96-5 | [1] |

| Molecular Formula | C₁₅H₂₉ClO₃ | [1] |

| Molecular Weight | 292.84 g/mol | [1] |

| Appearance | Colorless Oil | [8] |

Table 2: Physical Properties of 3-chloro-1,2-propanediol (Parent Compound)

| Property | Value | Source |

| Appearance | Colorless to pale yellow, hygroscopic liquid | |

| Boiling Point | 213 °C (decomposes) | [9] |

| Density | 1.322 g/mL at 25 °C | [9] |

| Refractive Index | 1.480 (at 20 °C) | [9] |

| Vapor Pressure | 0.04 mmHg (at 25 °C) | [9] |

Experimental Protocols

Synthesis of this compound

A plausible method for the synthesis of this compound involves the direct esterification of 3-chloro-1,2-propanediol with lauric acid. The following is a generalized protocol based on standard esterification procedures.

Materials:

-

3-chloro-1,2-propanediol

-

Lauric acid

-

An acidic catalyst (e.g., p-toluenesulfonic acid or a Brønsted acidic ionic liquid)

-

A suitable solvent (e.g., toluene, to facilitate azeotropic removal of water)

-

Anhydrous sodium sulfate (B86663)

-

Sodium bicarbonate solution

-

Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

Procedure:

-

In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, dissolve equimolar amounts of 3-chloro-1,2-propanediol and lauric acid in toluene.

-

Add a catalytic amount of p-toluenesulfonic acid to the mixture.

-

Heat the reaction mixture to reflux. The water formed during the esterification will be collected in the Dean-Stark trap.

-

Monitor the reaction progress by thin-layer chromatography (TLC) until the starting materials are consumed.

-

After the reaction is complete, cool the mixture to room temperature.

-

Wash the organic phase with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with brine.

-

Dry the organic layer over anhydrous sodium sulfate and filter.

-

Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.

Purification

The crude product can be purified using column chromatography on silica (B1680970) gel.

Procedure:

-

Prepare a silica gel column using a suitable solvent system (e.g., a gradient of hexane (B92381) and ethyl acetate).

-

Dissolve the crude product in a minimal amount of the eluent and load it onto the column.

-

Elute the column with the chosen solvent system, collecting fractions.

-

Monitor the fractions by TLC to identify those containing the pure product.

-

Combine the pure fractions and remove the solvent under reduced pressure to yield purified this compound.[10]

Analytical Methods

Gas chromatography-mass spectrometry (GC-MS) is a common and sensitive technique for the analysis of 3-MCPD esters.[11][12]

Sample Preparation for GC-MS Analysis (Indirect Method):

-

Hydrolysis/Transesterification: The ester is hydrolyzed to release free 3-MCPD. This is typically achieved through acidic or alkaline transesterification.[13][14]

-

Extraction: The released 3-MCPD is extracted from the sample matrix using a suitable solvent.

-

Derivatization: Due to its polarity, 3-MCPD is derivatized to a more volatile compound before GC analysis. Phenylboronic acid (PBA) is a common derivatizing agent.[13]

-

GC-MS Analysis: The derivatized sample is injected into the GC-MS system for separation and detection.

Table 3: Example GC-MS Parameters for 3-MCPD Analysis

| Parameter | Value |

| GC Column | DB-5ms or equivalent (e.g., 30 m x 0.25 mm, 0.25 µm) |

| Injection Mode | Splitless |

| Injector Temperature | 280 °C |

| Oven Program | Start at a suitable temperature (e.g., 80°C), ramp to a final temperature (e.g., 280-300°C) |

| Carrier Gas | Helium |

| MS Ionization | Electron Ionization (EI) |

| MS Mode | Selected Ion Monitoring (SIM) or Full Scan |

Nuclear Magnetic Resonance (NMR) Spectroscopy: While specific experimental NMR spectra for this compound are not readily available, predicted chemical shifts can be estimated based on the structure and data from similar compounds.

-

¹H NMR: Expected signals would include those for the protons of the lauroyl chain (methyl and methylene (B1212753) groups), the glycerol (B35011) backbone (methine and methylene groups), and the methylene group adjacent to the chlorine atom.

-

¹³C NMR: Expected signals would include the carbonyl carbon of the ester, carbons of the glycerol backbone, the carbon attached to the chlorine, and the carbons of the lauroyl chain.[5][12]

Toxicological Profile and Signaling Pathways

The toxicity of this compound is primarily attributed to the in vivo release of 3-MCPD. The main target organs for 3-MCPD toxicity are the kidneys and the male reproductive system.[4][6] Recent research has begun to elucidate the molecular mechanisms underlying these toxic effects, implicating several key signaling pathways.

Nephrotoxicity

3-MCPD and its esters induce nephrotoxicity, leading to conditions such as renal tubular hyperplasia.[7] The underlying mechanisms involve the induction of apoptosis and necroptosis in proximal tubular cells.[15][16]

JNK/p53-Mediated Apoptosis: 3-MCPD esters have been shown to activate the c-Jun N-terminal kinase (JNK) signaling pathway. Activated JNK phosphorylates c-Jun and induces the phosphorylation of p53. This activation of the JNK/p53 pathway leads to changes in the expression of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins, ultimately triggering tubular cell apoptosis.[15][16]

RIPK1/RIPK3/MLKL-Mediated Necroptosis: In addition to apoptosis, 3-MCPD esters can induce necroptosis, a form of programmed necrosis. This involves the upregulation of Receptor-Interacting Protein Kinase 1 (RIPK1), Receptor-Interacting Protein Kinase 3 (RIPK3), and Mixed Lineage Kinase Domain-Like (MLKL). The activation of this pathway leads to MLKL phosphorylation, which triggers cell necroptosis and inflammation, contributing to acute kidney injury.[15][16]

NLRP3 Inflammasome Activation: Co-exposure to 3-MCPD and glycidol (B123203) (another food processing contaminant) has been shown to synergistically induce nephrotoxicity through the activation of the NLRP3 inflammasome.[17] This multi-protein complex triggers the activation of caspase-1, leading to the maturation and secretion of pro-inflammatory cytokines such as IL-1β and IL-18, and inducing pyroptosis, a pro-inflammatory form of cell death.[16][18][19]

Reproductive Toxicity

3-MCPD is a known male reproductive toxicant, causing effects such as reduced sperm motility and count, and testicular atrophy.[18][20] The mechanisms involve endoplasmic reticulum stress, inflammasome activation, and autophagy-mediated lysosome dysfunction in Leydig and Sertoli cells.[21]

Experimental Workflow for Assessing Reproductive Toxicity:

Conclusion

This compound, as a representative 3-MCPD fatty acid ester, warrants significant attention from the scientific and drug development communities. While specific physicochemical data for this compound remains to be fully elucidated, its toxicological properties, mediated by the release of 3-MCPD, are of considerable concern. The elucidation of the molecular pathways involved in its nephrotoxicity and reproductive toxicity, including the JNK/p53, RIPK1/RIPK3/MLKL, and NLRP3 inflammasome pathways, provides critical insights for risk assessment and the development of potential therapeutic interventions. Further research is needed to fully characterize the physical and chemical properties of this compound and to develop effective strategies to mitigate its formation in food products.

References

- 1. chromatographyonline.com [chromatographyonline.com]

- 2. researchgate.net [researchgate.net]

- 3. biointerfaceresearch.com [biointerfaceresearch.com]

- 4. researchgate.net [researchgate.net]

- 5. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. gcms.cz [gcms.cz]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. mjas.analis.com.my [mjas.analis.com.my]

- 13. Mechanism of formation of 3-chloropropan-1,2-diol (3-MCPD) esters under conditions of the vegetable oil refining - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Structural Mechanisms of NLRP3 Inflammasome Assembly and Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. The JNK Signaling Pathway in Renal Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Pathway of 3-MCPD-induced apoptosis in human embryonic kidney cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. food.gov.uk [food.gov.uk]

1-Lauroyl-3-chloropropanediol CAS 20542-96-5 research applications

CAS Number: 20542-96-5 Molecular Formula: C₁₅H₂₉ClO₃ Molecular Weight: 292.84 g/mol

This technical guide provides an in-depth overview of the primary research applications of 1-Lauroyl-3-chloropropanediol, a glycerol (B35011) fatty acid ester. The content is tailored for researchers, scientists, and drug development professionals, focusing on its role as a critical analytical standard in food safety and the toxicological context of the broader class of 3-monochloropropanediol (3-MCPD) esters. While direct applications in drug development or specific signaling pathway modulation are not extensively documented in current literature, its function in analytical chemistry is pivotal for ensuring food safety and regulatory compliance.

Application in Analytical Chemistry

The predominant research application of this compound is as a certified reference material and analytical standard for the quantitative analysis of 3-MCPD fatty acid esters in various food matrices, particularly in refined edible oils, fats, and infant formula.[1][2][3][4][5][6] These esters are process-induced contaminants formed during the high-temperature refining of edible oils and have raised health concerns due to their potential toxicity.[7][8][9]

Accurate quantification of these contaminants is crucial for food safety monitoring and regulatory enforcement. This compound serves as a representative monoester of 3-MCPD, enabling the development, validation, and calibration of analytical methods.

Analytical Methodologies

Two main approaches are employed for the analysis of 3-MCPD esters, both of which can utilize this compound as a standard:

-

Indirect Methods: These methods involve the cleavage of fatty acids from the glycerol backbone, followed by the derivatization and quantification of the free 3-MCPD. This is a more established and widely used approach in routine analysis.[4][10][11][12][13]

-

Direct Methods: These methods aim to quantify the intact 3-MCPD esters without prior hydrolysis. This approach provides a more detailed profile of the different ester congeners present in a sample.[5][6][14]

The choice of method often depends on the specific requirements of the analysis, such as the need for a total 3-MCPD ester content or a profile of individual esters.

Experimental Protocol: Indirect Analysis of 3-MCPD Esters using GC-MS

This protocol is a generalized representation based on common indirect analysis methods.

1. Sample Preparation and Ester Cleavage (Transesterification):

- Weigh approximately 100 mg of the oil sample into a glass tube.

- Add an internal standard solution (e.g., 3-MCPD-d5) to the sample.

- Add a solution of methanolic sulfuric acid (e.g., 1.8% v/v).

- The mixture is incubated at a specific temperature (e.g., 40°C) for a prolonged period (e.g., 16 hours) to facilitate the release of 3-MCPD from its esterified form.[15]

2. Extraction and Derivatization:

- After incubation, the reaction is stopped, and the free 3-MCPD is extracted from the fatty acid methyl esters.

- The extract is then derivatized to improve its volatility for gas chromatography. A common derivatizing agent is phenylboronic acid (PBA), which reacts with the diol group of 3-MCPD.[1][4]

3. GC-MS Analysis:

- The derivatized sample is injected into a gas chromatograph coupled with a mass spectrometer (GC-MS).

- The separation is typically performed on a capillary column suitable for nonpolar compounds.

- The mass spectrometer is operated in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity for the target analytes.[4][15]

4. Quantification:

- A calibration curve is constructed using standards of known concentrations of this compound that have undergone the same sample preparation process.

- The concentration of 3-MCPD in the original sample is calculated based on the response ratio of the analyte to the internal standard.

Below is a diagram illustrating the general workflow for the indirect analysis of 3-MCPD esters.

References

- 1. Determination of glycidyl esters and 3-MCPD esters in edible oils by sample pretreatment with the combination of lipase hydrolysis and modified QuEChERS for GC-MS analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. gcms.cz [gcms.cz]

- 3. joint-research-centre.ec.europa.eu [joint-research-centre.ec.europa.eu]

- 4. restek.com [restek.com]

- 5. iris.unina.it [iris.unina.it]

- 6. A new, direct analytical method using LC-MS/MS for fatty acid esters of 3-chloro-1,2-propanediol (3-MCPD esters) in edible oils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. cfs.gov.hk [cfs.gov.hk]

- 9. 3-Monochloropropane-1,2-diol (MCPD) Esters and Glycidyl Esters | FDA [fda.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. derpharmachemica.com [derpharmachemica.com]

- 13. agriculturejournals.cz [agriculturejournals.cz]

- 14. fediol.eu [fediol.eu]

- 15. mjas.analis.com.my [mjas.analis.com.my]

Thermal Degradation of 1-Lauroyl-3-chloropropanediol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the current scientific understanding of the thermal degradation of 1-Lauroyl-3-chloropropanediol, a monoester of 3-monochloropropanediol (3-MCPD). While specific quantitative data for this particular monoester is limited in publicly available literature, this document synthesizes findings from closely related 3-MCPD esters, namely 3-MCPD 1-stearate, 3-MCPD dipalmitate, and 3-MCPD dilaurate, to infer the probable degradation behavior of this compound. The guide covers proposed degradation pathways, including isomerization, dechlorination, and deacylation, and presents available quantitative data in structured tables. Furthermore, it outlines detailed experimental protocols for the analysis of thermal degradation products using modern analytical techniques and includes visualizations of reaction pathways and experimental workflows to aid in comprehension. This document is intended to be a valuable resource for researchers and professionals working in drug development and related scientific fields where the thermal stability of such compounds is of interest.

Introduction

This compound is a fatty acid monoester of 3-monochloropropanediol (3-MCPD). The thermal stability of 3-MCPD esters is a significant area of study, particularly in food science, due to their formation in edible oils during high-temperature refining processes. Understanding the thermal degradation of these compounds is crucial for developing mitigation strategies and for ensuring the safety and stability of products that may contain them or are synthesized using related chemical structures.

This guide focuses on the thermal degradation of this compound. While direct research on this specific molecule is scarce, extensive studies on similar 3-MCPD esters provide a solid foundation for predicting its behavior under thermal stress.

Proposed Thermal Degradation Pathways

The thermal degradation of 3-MCPD esters is understood to proceed through several key reaction pathways. Based on studies of 3-MCPD dipalmitate and dilaurate, the degradation of this compound likely involves isomerization, dechlorination, and deacylation.[1][2][3]

-

Isomerization: A rapid isomerization between this compound and its isomer, 2-Lauroyl-3-chloropropanediol, is expected to occur at elevated temperatures.[1][3]

-

Dechlorination: This is suggested to be a primary degradation step, leading to the formation of non-chlorinated acylglycerols.[1][3]

-

Deacylation: The cleavage of the lauroyl fatty acid chain from the glycerol (B35011) backbone is another significant degradation pathway.

A proposed degradation pathway for this compound is illustrated in the following diagram:

Caption: Proposed degradation pathways for this compound.

Quantitative Data on Thermal Degradation

Table 1: Thermal Degradation of 3-MCPD Diesters in a Model System

| Compound | Temperature Range (°C) | Treatment Time (hours) | Degradation (%) | Primary Degradation Pathways | Reference |

| 3-MCPD Dipalmitate | 180 - 260 | 24 | 30 - 70 | Isomerization, Dechlorination, Deacylation | [1][3] |

| 3-MCPD Dilaurate | 180 - 260 | 24 | 30 - 70 | Isomerization, Dechlorination, Deacylation | [1][3] |

Table 2: Thermal Stability of 3-MCPD Monoester

| Compound | Temperature (°C) | Observation | Potential Catalyst | Reference |

| 3-MCPD 1-Stearate | 120 and 240 | Degradation observed upon thermal treatment. | Fe³⁺ | [4][5] |

These findings suggest that significant degradation of this compound can be expected in the temperature range of 180-260°C, with the rate of degradation increasing with temperature. The presence of metal ions such as Fe³⁺ may also catalyze the decomposition process.[4][5]

Experimental Protocols for Thermal Degradation Analysis

To facilitate further research, this section provides a synthesized, detailed experimental protocol for investigating the thermal degradation of this compound. This protocol combines methodologies reported for the analysis of other 3-MCPD esters.

Thermogravimetric Analysis Coupled with Mass Spectrometry (TGA-MS)

This technique is ideal for determining the thermal stability and decomposition temperatures of this compound while identifying the evolved gaseous products.

Instrumentation:

-

Thermogravimetric Analyzer (TGA) coupled to a Mass Spectrometer (MS) via a heated transfer line.

Methodology:

-

Sample Preparation: Accurately weigh 5-10 mg of purified this compound into a TGA crucible (e.g., alumina (B75360) or platinum).

-

TGA Parameters:

-

Heating Rate: 10 °C/min.

-

Temperature Range: 30 °C to 600 °C.

-

Atmosphere: Inert (e.g., Nitrogen or Argon) at a flow rate of 50 mL/min.

-

-

MS Parameters:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 10-300.

-

Scan Speed: 1 scan/second.

-

-

Data Analysis:

-

Analyze the TGA curve to determine the onset of decomposition and temperatures of maximum mass loss.

-

Correlate the mass loss events with the MS data of the evolved gases to identify degradation products.

-

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

This method allows for the separation and identification of volatile and semi-volatile degradation products formed at specific high temperatures.

Instrumentation:

-

Pyrolyzer coupled to a Gas Chromatograph-Mass Spectrometer (GC-MS).

Methodology:

-

Sample Preparation: Place a small, accurately weighed amount (e.g., 100 µg) of this compound into a pyrolysis sample cup.

-

Pyrolysis Parameters:

-

Pyrolysis Temperature: Set to a range of temperatures of interest (e.g., 200 °C, 250 °C, 300 °C) to investigate degradation at different thermal stress levels.

-

Pyrolysis Time: 10-20 seconds.

-

-

GC-MS Parameters:

-

Injector: Split/splitless injector, operated in splitless mode at a temperature of 280 °C.

-

Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm).

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 50 °C, hold for 2 min.

-

Ramp to 280 °C at 10 °C/min.

-

Hold at 280 °C for 10 min.

-

-